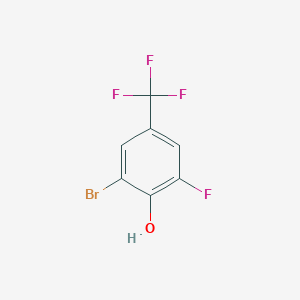

2-Bromo-6-fluoro-4-(trifluoromethyl)phenol

描述

2-Bromo-6-fluoro-4-(trifluoromethyl)phenol (CAS 1610471-16-3) is a halogenated phenol derivative featuring bromo (Br), fluoro (F), and trifluoromethyl (CF₃) substituents at positions 2, 6, and 4, respectively. Its molecular formula is C₇H₃BrF₄O, with a molecular weight of 259.01 g/mol . The compound’s electron-withdrawing groups enhance acidity and influence its reactivity, making it valuable in pharmaceutical and agrochemical synthesis. This article compares its structural, physicochemical, and functional properties with related compounds, emphasizing substituent effects and applications.

属性

IUPAC Name |

2-bromo-6-fluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAKVICZJFBSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Electrophilic Aromatic Bromination of Fluorinated Benzotrifluoride Phenols

A common synthetic route involves brominating a fluorinated hydroxybenzotrifluoride precursor. For example, bromination of 2-fluoro-3-hydroxybenzotrifluoride using bromine or bromine-containing reagents under controlled low-temperature conditions in organic solvents such as dichloromethane or chloroform is widely practiced. The low temperature (often between -10 °C and 5 °C) helps prevent over-bromination and side reactions.

- Dissolve the fluorinated phenol precursor in an organic solvent (dichloromethane or chloroform).

- Cool the reaction mixture to between -10 °C and 5 °C.

- Add bromine dropwise while maintaining stirring and temperature control.

- Optionally add hydrogen peroxide to promote the reaction and improve selectivity.

- Stir and maintain the temperature for a set duration (e.g., 1 hour).

- Separate the organic layer, concentrate under reduced pressure, and purify by recrystallization or filtration.

This method yields high-purity 2-bromo-6-fluoro-4-(trifluoromethyl)phenol with yields typically exceeding 90%.

Two-Step Diazotization and Bromination (Analogous Methodology for Related Compounds)

Although direct literature on this compound is limited, related compounds such as 2-bromo-4-fluoro-6-methylphenol have been synthesized via a two-step process involving:

-

- Starting from 2-methyl-4-fluoroaniline, diazotization is performed using nitrosyl sulfuric acid in aqueous sulfuric acid at elevated temperatures (~100 °C).

- This converts the aniline to the corresponding phenol via diazonium salt hydrolysis.

-

- The resulting fluoromethylphenol is brominated in a biphasic mixture of an organic solvent (chloroform or dichloromethane) and water.

- Bromine is added dropwise at low temperatures (-10 °C to 5 °C), followed by hydrogen peroxide to complete the reaction.

- The product is isolated by phase separation, concentration, and recrystallization in ethanol.

This method is characterized by:

- Molar ratios of phenol to bromine to hydrogen peroxide approximately 1:0.54-0.6:0.7-0.8.

- Use of environmentally friendlier reagents and processes.

- High purity (>99%) and yields around 94-95%.

While this exact method is for a methyl-substituted analog, the approach provides insight into bromination strategies that could be adapted for trifluoromethyl-substituted phenols.

Comparative Data Table of Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting material | Fluorinated hydroxybenzotrifluoride derivative | Commercially available or synthesized |

| Solvent | Dichloromethane or chloroform | Biphasic with water for bromination |

| Temperature range | -10 °C to 5 °C | Controls selectivity and minimizes side reactions |

| Bromine addition | Dropwise | Controlled rate to avoid over-bromination |

| Hydrogen peroxide addition | Post bromine addition, dropwise | Enhances bromination efficiency |

| Molar ratio (phenol:Br2:H2O2) | ~1 : 0.54-0.6 : 0.7-0.8 | Optimized for yield and purity |

| Reaction time | ~1 hour post addition | Ensures completion |

| Purification | Phase separation, concentration, recrystallization in ethanol | Achieves high purity (>99%) |

| Yield | 90-95% | High yield suitable for industrial scale |

Research Findings and Notes

- The presence of electron-withdrawing groups (fluorine and trifluoromethyl) directs bromination to specific positions on the aromatic ring, facilitating regioselective substitution.

- Low-temperature conditions are critical to prevent multiple brominations or degradation.

- Hydrogen peroxide acts as a co-oxidant, enhancing bromination efficiency and selectivity.

- Use of biphasic solvent systems (organic solvent/water) allows easier separation and purification.

- Continuous flow reactors have been suggested in industrial settings to improve reaction control and scalability.

- The purification step involving ethanol reflux and vacuum drying ensures removal of residual bromine and by-products, yielding a product suitable for further synthetic applications.

化学反应分析

Types of Reactions

2-Bromo-6-fluoro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The phenol group can be oxidized to form quinones, while reduction reactions can modify the bromine and fluorine substituents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while coupling reactions produce biaryl compounds .

科学研究应用

Synthetic Routes

The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol typically involves electrophilic aromatic substitution reactions. Common methods include:

- Bromination and Fluorination : Utilizing bromine and fluorine sources under controlled conditions to introduce the desired substituents.

- Use of Catalysts : Employing catalysts to enhance reaction efficiency and yield.

Industrial Production

In industrial settings, large-scale production may involve:

- Continuous flow reactors for improved scalability.

- Advanced purification techniques to meet quality specifications for various applications.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern allows for the development of novel pharmaceuticals and agrochemicals.

Biological Studies

Research indicates potential biological activities of this compound:

- Antimicrobial Properties : Studies have shown efficacy against resistant bacterial strains, positioning it as a candidate for antibiotic development.

- Anticancer Activity : In vitro studies demonstrated that fluorinated compounds can induce apoptosis in cancer cells. For example, a study on breast cancer cell lines indicated significant cytotoxic effects at micromolar concentrations.

Pharmaceutical Development

The compound is being investigated as an intermediate in drug synthesis due to its enhanced lipophilicity and metabolic stability. Ongoing research focuses on its role in targeting specific signaling pathways involved in tumor growth.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various fluorinated phenols on breast cancer cell lines. Results indicated that this compound significantly reduced cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Research

Research exploring the antimicrobial properties of this compound revealed effectiveness against multiple resistant bacterial strains, highlighting its potential as a lead compound for new antibiotic therapies.

作用机制

The mechanism by which 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol exerts its effects involves interactions with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects .

相似化合物的比较

Key Findings :

- The target compound and its isomer (CAS 1224604-17-4) share identical formulas but differ in substituent positions, leading to distinct electronic environments. The Br and CF₃ groups at ortho positions (relative to -OH) in the target compound enhance steric hindrance and acidity compared to the isomer .

- 2-Bromo-5-(trifluoromethyl)phenol lacks a fluorine substituent, reducing overall electronegativity and altering reactivity in substitution reactions .

Physicochemical Properties and Acidity

Substituent electronic effects dominate acidity and solubility:

Key Findings :

- The target compound’s pKa (~5.2) is higher than TFM’s (~3.8) due to the nitro group’s stronger electron-withdrawing effect .

- 4-Amino-2-bromo-6-fluorophenol’s amino group increases pKa by 3.3 units compared to the target compound, demonstrating electron-donating effects .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns influence crystallinity and stability:

- The target compound’s -OH forms strong hydrogen bonds (donor), while fluorine acts as a weak acceptor, creating layered crystal structures .

- TFM’s nitro group participates in resonance-assisted hydrogen bonds, forming denser networks than halogenated analogs .

生物活性

2-Bromo-6-fluoro-4-(trifluoromethyl)phenol is a halogenated phenolic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenolic ring. This unique arrangement contributes to its chemical reactivity and biological activity.

- Chemical Formula : CHBrFO

- CAS Number : 1610471-16-3

Synthesis

The synthesis of this compound typically involves halogenation reactions of phenolic compounds. A notable method includes the use of electrophilic aromatic substitution, where trifluoromethylation can be achieved using reagents like trifluoromethylsilane or sodium trifluoroacetate .

Antimicrobial Properties

Research indicates that halogenated phenols exhibit significant antimicrobial activity. For example, studies have shown that similar compounds can inhibit bacterial growth through membrane disruption and interference with metabolic pathways .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Enzyme Inhibition

The trifluoromethyl group in this compound enhances its interaction with various enzymes. For instance, it has been reported that compounds with similar structures inhibit enzymes involved in the metabolism of neurotransmitters, such as serotonin uptake, which suggests potential applications in treating mood disorders .

Case Studies

- Antileishmanial Activity : In a study focusing on compounds with similar structural features, researchers found that certain halogenated phenols exhibited potent antileishmanial effects against Leishmania donovani. The mechanism was attributed to the disruption of cellular processes in the parasite .

- SARS-CoV-2 Inhibition : A recent investigation into inhibitors for SARS-CoV-2 Mpro identified several compounds with structural similarities to this compound. These compounds demonstrated promising inhibitory activity, highlighting the potential for developing antiviral agents .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, general trends suggest that halogenated phenols can exhibit varied absorption and metabolism profiles depending on their substituents. Toxicological assessments are crucial as halogenated compounds can exhibit cytotoxic effects at high concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。